molecular formula C25H22ClF3N2O3 B303804 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303804
M. Wt: 490.9 g/mol
InChI Key: NBTUTRXWBQJLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CTQ, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. CTQ is a synthetic compound that belongs to the quinolinecarboxamide family and has a molecular weight of 499.92 g/mol.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of new analogs of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with improved solubility and potency. Another potential direction is the investigation of the mechanisms of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in greater detail, which could lead to the development of new cancer therapies. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could be further studied for its potential applications in other fields such as material science and nanotechnology.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that includes the condensation of 2-chloro-5-trifluoromethyl aniline with 4-methoxybenzaldehyde followed by a cyclization reaction with isobutyryl chloride. The resulting compound is then subjected to a series of reactions to produce the final product, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to exhibit potent anticancer activity against various cancer cell lines. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to possess antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents.

properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H22ClF3N2O3

Molecular Weight

490.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H22ClF3N2O3/c1-13-21(24(33)31-19-12-15(25(27,28)29)8-11-17(19)26)22(14-6-9-16(34-2)10-7-14)23-18(30-13)4-3-5-20(23)32/h6-12,22,30H,3-5H2,1-2H3,(H,31,33)

InChI Key

NBTUTRXWBQJLDB-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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